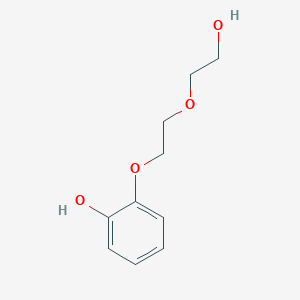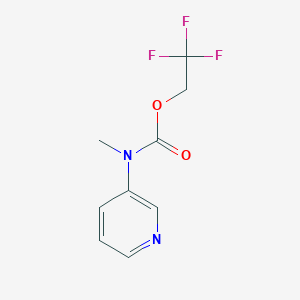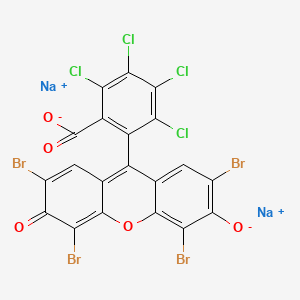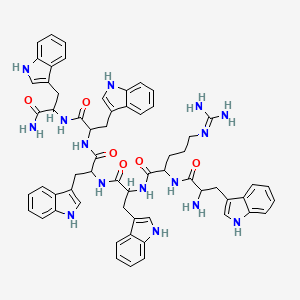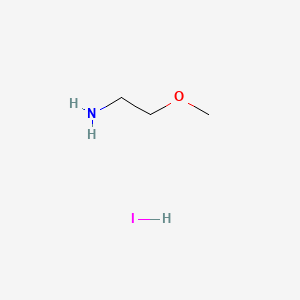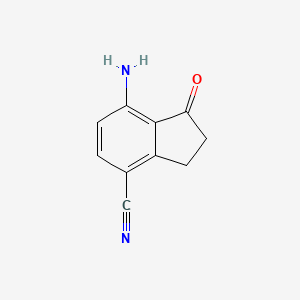![molecular formula C26H26N2O2 B12510658 (3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)
(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is a complex organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] typically involves the following steps:
Formation of Indeno[1,2-d]oxazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Cyclohexylidene Group: The cyclohexylidene group can be introduced via a condensation reaction with cyclohexanone or a similar reagent.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form stable complexes might make it useful in drug design or as a molecular probe.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] could be used as a precursor for the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-d]oxazole: A simpler compound with a similar core structure.
Cyclohexylidene Derivatives: Compounds featuring the cyclohexylidene group.
Other Oxazoles: Compounds containing the oxazole ring system.
Uniqueness
(3aR,3a’R,8aS,8a’S)-2,2’-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole] is unique due to its combination of the cyclohexylidene group and two indeno[1,2-d]oxazole moieties. This structure imparts specific chemical and physical properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclohexyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-6-12-26(13-7-1,24-27-22-18-10-4-2-8-16(18)14-20(22)29-24)25-28-23-19-11-5-3-9-17(19)15-21(23)30-25/h2-5,8-11,20-23H,1,6-7,12-15H2 |
InChI Key |
RPTWHOHESXOONM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


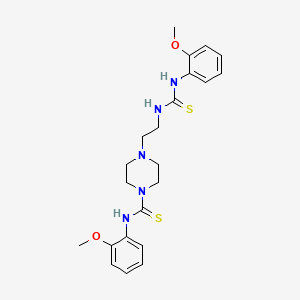
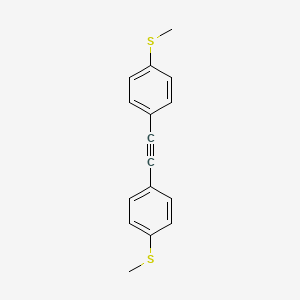
![N-{3-[5-(1-hydroxyethyl)-1,3,4-oxadiazol-2-yl]cyclobutyl}-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B12510590.png)
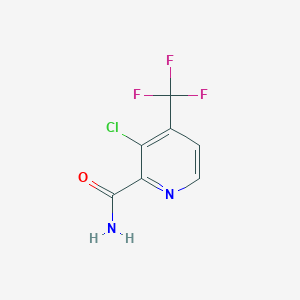
![2-Amino-3-({[2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510606.png)
![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12510629.png)

